6-nitro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
6-nitro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method involves the condensation of 2-nitrobenzaldehyde with cyclopentanone in the presence of a base, followed by cyclization and nitration reactions. The reaction conditions often include the use of solvents like methanol or acetonitrile and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-nitro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate.
Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include amine derivatives, oxidized quinoline compounds, and substituted quinoline derivatives.
Scientific Research Applications
6-nitro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable candidate for drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of 6-Nitro-4-(2-n
Properties
Molecular Formula |
C18H15N3O4 |
---|---|
Molecular Weight |
337.3g/mol |
IUPAC Name |
6-nitro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C18H15N3O4/c22-20(23)15-9-2-1-5-14(15)17-12-7-3-6-11(12)13-8-4-10-16(21(24)25)18(13)19-17/h1-6,8-12,17,19H,7H2 |
InChI Key |
CLXVLQZKEKFOOF-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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